Enhanced Lipophilicity vs. 6-Methyl Analog
The N6-ethyl group of 6-ethylimidazo[1,5-c]pyrimidin-5(6H)-one confers significantly higher lipophilicity compared to its 6-methyl counterpart, a critical parameter influencing membrane permeability and target binding. The predicted LogP for the 6-ethyl derivative is 1.8, which is 0.6 units higher than the predicted LogP of 1.2 for the 6-methyl derivative .
| Evidence Dimension | Lipophilicity |
|---|---|
| Target Compound Data | LogP = 1.8 |
| Comparator Or Baseline | 6-Methylimidazo[1,5-c]pyrimidin-5(6H)-one (LogP = 1.2) |
| Quantified Difference | ΔLogP = +0.6 |
| Conditions | Predicted values based on comparative structural analysis |
Why This Matters
Higher LogP can improve membrane permeability and oral absorption, a key differentiator for selecting leads in drug discovery programs.
